molecular formula C24H33N5O4S B11938498 (S,R,S)-Ahpc-C1-NH2

(S,R,S)-Ahpc-C1-NH2

Cat. No.: B11938498
M. Wt: 487.6 g/mol
InChI Key: JCICRLSKTBKTGL-LVCYWYKZSA-N
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Description

(S,R,S)-Ahpc-C1-NH2 is a chiral compound with specific stereochemistry, denoted by the (S,R,S) configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S,R,S)-Ahpc-C1-NH2 typically involves multiple steps, including the preparation of chiral intermediates and the use of specific reagents to achieve the desired stereochemistry. Common synthetic routes may involve the use of chiral catalysts or auxiliaries to control the stereochemistry of the product. Reaction conditions such as temperature, solvent, and pH are carefully optimized to ensure high yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve scalable processes that ensure consistent quality and yield. These methods often utilize continuous flow reactors and automated systems to maintain precise control over reaction conditions. The use of green chemistry principles, such as minimizing waste and energy consumption, is also a key consideration in industrial production .

Chemical Reactions Analysis

Types of Reactions

(S,R,S)-Ahpc-C1-NH2 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

The choice of reagents and reaction conditions depends on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield a ketone or aldehyde, while reduction may yield an alcohol .

Scientific Research Applications

(S,R,S)-Ahpc-C1-NH2 has a wide range of applications in scientific research, including:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential role in biological processes and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (S,R,S)-Ahpc-C1-NH2 involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. The exact mechanism may vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • (R,S,R)-Ahpc-C1-NH2
  • (S,S,S)-Ahpc-C1-NH2
  • (R,R,R)-Ahpc-C1-NH2

Uniqueness

(S,R,S)-Ahpc-C1-NH2 is unique due to its specific stereochemistry, which can result in different biological and chemical properties compared to its stereoisomers. This uniqueness makes it a valuable compound for studying stereochemical effects in various applications .

Properties

Molecular Formula

C24H33N5O4S

Molecular Weight

487.6 g/mol

IUPAC Name

(2S,4R)-1-[(2S)-2-[(2-aminoacetyl)amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C24H33N5O4S/c1-14-20(34-13-27-14)16-7-5-15(6-8-16)11-26-22(32)18-9-17(30)12-29(18)23(33)21(24(2,3)4)28-19(31)10-25/h5-8,13,17-18,21,30H,9-12,25H2,1-4H3,(H,26,32)(H,28,31)/t17-,18+,21-/m1/s1

InChI Key

JCICRLSKTBKTGL-LVCYWYKZSA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CN)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CN)O

Origin of Product

United States

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